molecular formula C14H11FO2 B7763061 Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate CAS No. 80254-83-7

Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7763061
CAS No.: 80254-83-7
M. Wt: 230.23 g/mol
InChI Key: DNJLZWPDHXDLQP-UHFFFAOYSA-N
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Description

Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is an organic compound characterized by the presence of a fluorine atom on the biphenyl structure and a carboxylate ester group

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLZWPDHXDLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253875
Record name Methyl 2′-fluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-83-7
Record name Methyl 2′-fluoro[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80254-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′-fluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobiphenyl and methyl 3-bromobenzoate.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is commonly employed. This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

    Procedure: The 2-fluorobiphenyl is reacted with methyl 3-bromobenzoate in the presence of the palladium catalyst and base under reflux conditions. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Reduction: Formation of methyl 2’-fluoro[1,1’-biphenyl]-3-methanol.

    Oxidation: Formation of 2’-fluoro[1,1’-biphenyl]-3-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. It serves as a model compound for understanding the interactions of fluorinated aromatic compounds with biological targets.

Medicine

The compound’s derivatives have potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate and its derivatives involves interactions with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2’-fluoro[1,1’-biphenyl]-4-carboxylate
  • Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate
  • Methyl 2’-bromo[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate ester group. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro or bromo analogs. The fluorine atom’s electronegativity can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate, covering its synthesis, reactions, applications, and unique features

Biological Activity

Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2' position of the biphenyl moiety and a carboxylate group. Its chemical structure can be represented as follows:

C13H11FO2\text{C}_{13}\text{H}_{11}\text{F}\text{O}_2

This structure contributes to its unique properties, including its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, which can lead to:

  • Inhibition of Cyclooxygenase (COX) Enzymes : This inhibition can reduce the production of pro-inflammatory prostaglandins, suggesting potential anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated:

  • Inhibition Zones : The compound showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for different bacterial strains, indicating moderate potency compared to standard antibiotics.

Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory potential by measuring cytokine levels in macrophages treated with the compound. Key findings included:

  • Reduction in TNF-α and IL-6 Levels : Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Cell Viability : The compound did not adversely affect cell viability at therapeutic concentrations, indicating a favorable safety profile for further development.

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing this compound derivatives to explore their biological activities. The synthesized compounds were evaluated for their:

CompoundAntimicrobial ActivityIC50 (µg/mL)Anti-inflammatory Activity
AYes75Yes
BYes50No
CNo-Yes

The study concluded that modifications to the biphenyl structure could enhance antimicrobial and anti-inflammatory activities simultaneously.

Case Study 2: Mechanistic Insights

Another investigation revealed insights into the mechanism by which this compound modulates cellular pathways. It was found that:

  • Pathway Inhibition : The compound inhibited the NF-kB pathway, which is crucial for inflammatory responses.
  • Cell Cycle Arrest : Treatment led to G0/G1 phase arrest in cancer cell lines, indicating potential applications in oncology .

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